molecular formula C19H16O2 B013830 (9-Phenanthryl)methyl methacrylate CAS No. 53223-82-8

(9-Phenanthryl)methyl methacrylate

Cat. No. B013830
CAS RN: 53223-82-8
M. Wt: 276.3 g/mol
InChI Key: SKCCBBCEVTUWBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (9-Phenanthryl)methyl methacrylate involves copolymerization processes. For instance, it can be copolymerized with 9-vinylphenanthrene to produce polymers that exhibit enhanced delayed fluorescence, attributed to the efficient energy transfer and triplet-triplet annihilation mechanisms within the polymer chain (Itoh et al., 2001).

Molecular Structure Analysis

The molecular structure, especially the dihedral angle between the phenanthrene and adjacent groups, significantly influences the compound's physical and chemical properties. This structure can be modified through reactions with Lewis acids, affecting the photophysical behavior of the compound and its derivatives (Lewis, Barancyk, & Burch, 1992).

Chemical Reactions and Properties

(9-Phenanthryl)methyl methacrylate participates in various chemical reactions that underline its versatility in materials synthesis. For example, its copolymerization with methyl methacrylate leads to materials with unique photophysical properties, such as phosphorescence and delayed fluorescence, indicating the presence of energy transfer mechanisms and triplet energy migration within the solid films (Katayama et al., 1993).

Physical Properties Analysis

The copolymers of (9-Phenanthryl)methyl methacrylate exhibit specific physical properties, such as high molecular weight and enhanced optical activity. These characteristics are crucial for applications in optically active materials and photonic devices. The physical properties are heavily influenced by the polymerization process and the molecular weight of the resulting copolymers (Nakano, Hidaka, & Okamoto, 1998).

Chemical Properties Analysis

The chemical properties of (9-Phenanthryl)methyl methacrylate-derived copolymers, such as their reactivity with lanthanides, showcase their potential in fields like nuclear fuel reprocessing. These properties are determined by the spatial arrangement of pendant aromatic groups and the copolymer's stability at high temperatures, illustrating the material's suitability for high-performance applications (Alho, 2023).

Scientific research applications

  • Antioxidant Properties and Polymerization Inhibition: (9-Phenanthryl)methyl methacrylate, as part of the phanthrols group, shows significant inhibitory effects on the thermal oxidative degradation of polypropylene. It also inhibits the radical polymerization of methyl methacrylate, enhancing the stability of these polymers (Osawa, Ōta, Naya, & Ogiwara, 1974).

  • Holographic Memory Performance: Phenanthrenequinone-doped poly(methyl methacrylate), which may include (9-Phenanthryl)methyl methacrylate, has been found to be promising for holographic memory applications. This is due to its high exposure sensitivity and optically induced birefringence, observed in samples as thick as 3 mm (Steckman, Solomatine, Zhou, & Psaltis, 1998).

  • Photopolymer Material for Data Storage: Photopolymer materials containing (9-Phenanthryl)methyl methacrylate demonstrate negligible shrinkage after optical exposures, making them suitable for volume holographic data storage (Lin, Hsu, Chen, & Whang, 2000).

  • Polymer Synthesis: The phenanthrene-based lithium initiator has been effective in synthesizing low polydispersity poly(methyl methacrylate) PMMA polymers through anionic polymerization (Hruška, Vuillemin, & Riess, 1994).

  • Photostability and Polymerization Acceleration: The photostability of 9-phenylxanthene dyes, which can be incorporated in copolymers with methyl methacrylate, is enhanced, resulting in accelerated polymerization processes and improved photostability of both dyes and copolymers (Konstantinova, Cheshmedjieva-Kirkova, & Konstantinov, 1999).

  • Biomedical and Pharmaceutical Applications: Meth(acrylate) diblock copolymers with fluorescent dyes, potentially including (9-Phenanthryl)methyl methacrylate, offer potential applications in the biomedical and pharmaceutical fields (Tong, Zhou, Ni, & Winnik, 2001).

  • Delayed Fluorescence in Copolymers: An alternating copolymer of 9-phenanthrylmethyl methacrylate and 9-vinylphenanthrene in rigid solution exhibits enhanced delayed fluorescence, useful in certain applications (Itoh, Inoue, Etoh, Kusano, & Goshima, 2001).

  • One-Handed Helical Polymer Formation: The asymmetric polymerization of triphenylmethyl methacrylate, a similar compound, leads to a one-handed helical polymer, hinting at the potential of (9-Phenanthryl)methyl methacrylate in creating specific polymer structures (Nakano, Okamoto, & Hatada, 1992).

  • Luminescent Copolymers: MMA copolymerized with anthrylmethyl methacrylate or derivatives like (9-Phenanthryl)methyl methacrylate yields luminescent copolymers with varying wavelengths and intensities (Neugebauer, Charasim, Swinarew, Stolarzewicz, Krompiec, Janeczek, Simokaitienė, & Gražulevičius, 2011).

properties

IUPAC Name

phenanthren-9-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCCBBCEVTUWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350537
Record name (9-PHENANTHRYL)METHYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-Phenanthryl)methyl methacrylate

CAS RN

53223-82-8
Record name (9-PHENANTHRYL)METHYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
D Ng, JE Guillet - Macromolecules, 1982 - ACS Publications
Poly [(9-phenanthryl) methyl methacrylate](poly (PhMMA)) and its copolymers with varying contents of (9-anthryl) methyl methacrylate (AMMÁ) and methyl methacrylate (MMA) were …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
D Ng, JE Guillet - Macromolecules, 1982 - ACS Publications
Singlet electronic energy transferin poly [(9-phenanthryl) methyl methacrylate](poly (PhMMA)), its copolymers with (9-anthryl) methyl methacrylate (AMMA), and its terpolymers with …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
S Nishimoto, K Yamamoto, T Kagiya - Macromolecules, 1982 - ACS Publications
The photodegradation behavior of the copolymers of 1-naphthyl methacrylate (1NMA) with butyl methacrylate (BMA) in benzene solution has been investigated under deaerated …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
Y Itoh, M Inoue, T Takahashi… - Journal of Polymer …, 1995 - Wiley Online Library
… In the present work, we prepared alternating copolymers of 9-phenanthrylmethyl methacrylate (PhMMA) or 2-(9-carbazoly1)ethyl methacrylate (CzEMA) with St and compared their …
Y Itoh, M Inoue, H Etoh, S Kusano, T Goshima - European polymer journal, 2001 - Elsevier
The total and delayed emission spectra of the alternating copolymer of 9-phenanthrylmethyl methacrylate (PhMMA) and 9-vinylphenanthrene (VPh) (a-PhVPh) in a rigid solution at 77 K …
J Wu, JP Tomba, JK Oh, MA Winnik… - Journal of Polymer …, 2005 - Wiley Online Library
… VAc−E batch emulsion polymerization in the presence of the donor dye 9-phenanthryl methyl methacrylate produced EVA with non-random dye distribution, which makes these samples …
Y Itoh, SE Webber, MAJ Rodgers - Macromolecules, 1989 - ACS Publications
Randomand alternating copolymers of 9-vinylphenanthrene and methacrylicacid have been prepared. These polymers have been doped with low mole fractions of anthryl energy traps. …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
J Feng, MA Winnik, RR Shivers, B Clubb - Macromolecules, 1995 - ACS Publications
Latex blend films were prepared from mixtures of two types of particles in dispersion, one composed of a high-Tg polymer [poly (methyl methacrylate), PMMA]; the other a copolymer of …
Number of citations: 173 0-pubs-acs-org.brum.beds.ac.uk
CL Zhao, Y Wang, Z Hruska, MA Winnik - Macromolecules, 1990 - ACS Publications
Poly (butyl methacrylate)(PBMA) latexlabeled with either phenanthrene or anthracene derivatives in low concentrations (1 or2 mol%) was prepared by semicontinuous emulsion …
Number of citations: 231 0-pubs-acs-org.brum.beds.ac.uk
A Turshatov, J Adams - Polymer, 2007 - Elsevier
The properties of the non-fluorescent dye [1-(4-nitrophenyl)-2-pyrrolidinmethyl]-acrylate (NPP-A) have been evaluated with respect to its use in Fluorescence resonant energy transfer (…

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